Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate
Overview
Description
Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate is a chemical compound with the molecular formula C9H11NO2S It is a derivative of thienopyridine, a class of compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate typically involves the reaction of 1-methyl-4-piperidone with ethyl cyanoacetate under specific conditions . The reaction proceeds through a series of steps, including cyclization and esterification, to yield the desired product. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of advanced analytical techniques to confirm the structure and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups, into the molecule.
Scientific Research Applications
Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor for the development of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit platelet aggregation by targeting specific enzymes and receptors involved in the clotting process . The exact molecular targets and pathways may vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thienopyridine derivatives such as:
Prasugrel: Known for its antiplatelet activity.
Ticlopidine: Another antiplatelet agent with a similar structure.
Clopidogrel: Widely used in the prevention of blood clots.
Uniqueness
Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c1-12-9(11)8-4-6-5-10-3-2-7(6)13-8/h4,10H,2-3,5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCNUBLGCOYAOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)CCNC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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